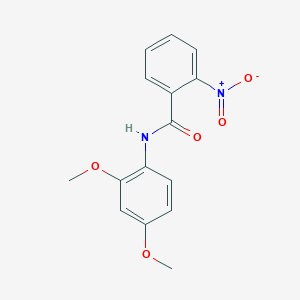

![molecular formula C21H25N7O B5510112 6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Triazines are a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Synthesis Analysis

The synthesis of 1,3,5-triazines often involves the use of cyanuric chloride and a range of nucleophiles via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines typically involve the substitution of one or more of the ring atoms with different functional groups. This can be achieved through various methods, including nucleophilic substitution .科学的研究の応用

Alpha1-Adrenergic Receptor Ligands

The alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of these receptors is crucial for treating conditions such as cardiac hypertrophy, hypertension, and depression. Research has explored the use of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as ligands for α1-ARs . Among these compounds, Compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole (5) exhibited high α1-AR affinity (Ki = 22 nM). Additionally, several other derivatives (2–4, 6, 8, and 13) showed promising binding affinities .

Fluorescent Sensor for Copper (Cu2+)

6-Methyl-1,3,5-triazine-2,4-diamine has been utilized in the synthesis of s-Bodipy-triazine , a symmetric fluorescent sensor for copper ions (Cu2+) . This compound’s unique structure makes it suitable for detecting and quantifying Cu2+ ions.

Chiral Stationary Phases

1,3,5-Triazine derivatives find applications as chiral stationary phases. For instance, they serve as solvating agents for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism . These applications are relevant in the field of stereochemistry.

Luminescent and Optical Switches

Certain 2,4,6-triamino-1,3,5-triazine compounds exhibit luminescent properties and act as optical switches . Researchers have explored their potential in designing novel materials for optoelectronic devices.

Metal Complexes and Liquid Crystals

1,3,5-Triazines form metal complexes and liquid crystals. These materials have applications in fields such as coordination chemistry, materials science, and liquid crystal displays (LCDs) . Their tunable properties make them valuable for various technological advancements.

Optical Brighteners in Household Washing Powders

Some 1,3,5-triazine derivatives serve as optical brighteners in household washing powders . These compounds enhance the whiteness and brightness of fabrics by absorbing UV light and re-emitting it as visible light.

作用機序

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It binds to these receptors, which can lead to the activation or blockade of these receptors . This interaction can result in various physiological changes, depending on whether the receptor is activated or blocked .

Biochemical Pathways

The interaction of the compound with α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s interaction with α1-AR can therefore have downstream effects on these processes .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with α1-AR. For example, if the compound acts as an antagonist, it can block the receptor and prevent its activation, which can lead to a decrease in smooth muscle contraction . On the other hand, if the compound acts as an agonist, it can activate the receptor and increase smooth muscle contraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules that can bind to α1-AR can affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature can affect the compound’s stability and its ability to bind to α1-AR .

将来の方向性

特性

IUPAC Name |

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-29-18-10-6-5-9-17(18)28-13-11-27(12-14-28)15-19-24-20(22)26-21(25-19)23-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFXAHPJHHNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)